The Structure-Activity Relationship of Quinoxaline Compounds: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide Abstract: The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract: The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of pharmacological activities.[1][2][3] Its structural versatility allows for extensive functionalization, enabling the fine-tuning of its biological profile.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, offering researchers and drug development professionals a comprehensive resource. We will dissect the influence of substituent modifications on biological potency, explore the underlying mechanisms of action, and detail the experimental methodologies crucial for advancing quinoxaline-based drug discovery.
The Quinoxaline Core: A Foundation for Pharmacological Diversity
Quinoxaline, or benzopyrazine, is a bicyclic aromatic compound with the molecular formula C₈H₆N₂.[1][3] Its structure, a fusion of a benzene ring with a pyrazine ring, provides a unique electronic and steric framework that is amenable to interaction with a wide range of biological targets.[1] This inherent versatility has established the quinoxaline nucleus as a cornerstone for developing agents with anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties, among others.[2][6][7]
Understanding the SAR of this scaffold is paramount for lead optimization. By systematically modifying the substituents at various positions on the rings, medicinal chemists can enhance efficacy, improve selectivity, and mitigate toxicity, thereby accelerating the journey from a promising lead compound to a clinical candidate.[1][8]
Caption: The numbered core structure of quinoxaline (benzopyrazine).
Decoding the Structure-Activity Relationship: Key Principles
The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on both the pyrazine and benzene rings.
Substitutions at the C2 and C3 Positions
The C2 and C3 positions of the pyrazine ring are critical hotspots for modification.
Aryl and Heterocyclic Groups: The introduction of aryl or heterocyclic moieties at C2 and C3 often enhances biological activity. The planarity of these systems can facilitate DNA intercalation or improve binding affinity within the active sites of enzymes like kinases and topoisomerases.[9] For instance, quinoxaline–1,3,4-oxadiazole hybrids have demonstrated significant apoptosis-inducing activity in leukemia models.[9]
Linker Groups: The nature of the linker connecting a substituent at the C3 position is crucial. An -NH- linker has been shown to be essential for certain anticancer activities, whereas aliphatic linkers can diminish potency.[1] Conversely, a benzyl linker was found to increase activity compared to a sulfonyl linker in a different series of compounds.[1]
N-Oxide Moieties: The oxidation of the pyrazine nitrogens to form quinoxaline 1,4-di-N-oxides (QdNOs) is a key strategy for developing potent antimicrobial and anticancer agents, particularly those targeting hypoxic tumors.[10][11] The N-oxide groups alter the electronic properties of the ring system, making the compound more susceptible to bioreductive activation under low-oxygen conditions. These groups are often essential for antimycobacterial activity.[10]
Substitutions on the Benzene Ring (C5-C8)
The benzene portion of the scaffold, particularly the C6 and C7 positions, provides another avenue for activity modulation.
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO2) at the C6 and/or C7 positions frequently increase cytotoxic and antimicrobial potency.[1] For example, 6,7-dichloro and 6,7-difluoro derivatives were found to be significantly more potent cytotoxins than their unsubstituted counterparts.[10] The introduction of bromo groups has also been shown to provide better inhibition against lung cancer cells compared to nitro groups.[12]
Electron-Donating Groups (EDGs): The effect of EDGs like methoxy (-OCH3) or methyl (-CH3) is more varied. In some cases, these groups are essential for activity, while in others, replacing them with an EWG decreases potency.[1] This context-dependent effect underscores the importance of tailoring the substitution pattern to the specific biological target.
Caption: Key Structure-Activity Relationship (SAR) principles for quinoxaline compounds.
Molecular Mechanisms of Action
The structural diversity of quinoxaline derivatives enables them to interact with a multitude of biological targets, leading to their wide-ranging pharmacological effects.
Anticancer Mechanisms: Quinoxalines exert their anticancer effects through various pathways. They are known to inhibit critical signaling pathways like PI3K/AKT/mTOR and MAPK/ERK, which are frequently dysregulated in cancer.[4] Many derivatives function as topoisomerase inhibitors, disrupting DNA replication and repair.[9] Furthermore, they can induce apoptosis through the intrinsic mitochondrial pathway and act as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation.[5][9][13]
Antimicrobial & Antiviral Mechanisms: The planar aromatic structure of quinoxalines allows them to interact with viral and bacterial proteins and enzymes.[14] They have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro) and the influenza NS1 protein.[14] Their flexible yet stable scaffold offers a promising avenue for circumventing the bacterial resistance that has developed against other established antibiotic classes.[15]
A Technical Guide to the In Silico Modeling of 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline: A Strategic Workflow for Novel Compound Characterization
Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive in silico modeling workflow for a novel derivative, 2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline. Given the absence of existing experimental data for this specific molecule, this document serves as a strategic whitepaper, detailing a robust computational approach to predict its biological targets, characterize its binding interactions, and assess its potential as a therapeutic agent. We will delineate a multi-stage process encompassing target identification, molecular docking, molecular dynamics simulations, and predictive ADMET/QSAR modeling, providing detailed, field-proven protocols and the scientific rationale behind each methodological choice.
Introduction: The Quinoxaline Scaffold and Rationale for In Silico Investigation
Quinoxaline derivatives are privileged heterocyclic structures that form the core of numerous pharmacologically active compounds.[4] Their rigid, aromatic nature allows for effective interaction with a variety of biological targets, including protein kinases, DNA topoisomerases, and histone deacetylases (HDACs).[4][5][6] The subject of this guide, 2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline, introduces two key substitutions intended to modulate its physicochemical and pharmacological properties:
Trifluoromethyl (CF3) Group: This common bioisostere is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic and hydrophobic interactions.
4-tert-butylphenoxy Group: The bulky, lipophilic tert-butyl moiety can facilitate strong hydrophobic interactions within a target's binding pocket, potentially enhancing potency and selectivity.[7]
The combination of these features on a quinoxaline core suggests a high potential for significant biological activity. However, without experimental data, its mechanism of action and therapeutic utility remain unknown. In silico modeling provides a time- and cost-effective pathway to generate testable hypotheses, prioritize experimental resources, and accelerate the drug discovery process.[8] This guide outlines a complete computational workflow designed to unlock the therapeutic potential of this novel compound.
Comprehensive In Silico Modeling Workflow
Our proposed workflow is a sequential and iterative process designed to build a comprehensive profile of the compound's interactions and properties. Each stage provides critical data that informs the next, creating a self-validating system from target prediction to stability analysis.
Application Notes and Protocols for the Formulation of Quinoxaline Derivatives in Biological Studies
Introduction: Unlocking the Therapeutic Potential of Quinoxaline Derivatives Quinoxaline derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Therapeutic Potential of Quinoxaline Derivatives
Quinoxaline derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their fused benzene and pyrazine ring system serves as a privileged scaffold, allowing for extensive functionalization and resulting in a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] Many quinoxaline derivatives exert their effects by targeting key cellular pathways, such as inhibiting kinases and topoisomerases, or inducing apoptosis.[2][3]
Despite their therapeutic promise, a significant hurdle in the preclinical development of many quinoxaline derivatives is their poor aqueous solubility.[4][5] This characteristic can lead to low and erratic bioavailability, complicating the interpretation of data from in vitro and in vivo studies.[5][6] Proper formulation is therefore not merely a technical step but a crucial element in ensuring reliable and reproducible biological data.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the systematic formulation of quinoxaline derivatives. It covers essential pre-formulation assessments, step-by-step protocols for preparing solutions for both in vitro and in vivo applications, and guidance on stability testing. The methodologies described herein are designed to be robust and adaptable, enabling the successful advancement of promising quinoxaline-based therapeutic candidates.
Part 1: Pre-Formulation Assessment: The Foundation of a Successful Formulation
Before embarking on formulation development, a thorough understanding of the physicochemical properties of the quinoxaline derivative is paramount. This initial assessment will guide the selection of an appropriate formulation strategy.
Solubility Determination: Kinetic and Thermodynamic Approaches
The first step is to quantify the solubility of the quinoxaline derivative in various relevant media. This is typically done using two complementary methods: kinetic and thermodynamic solubility testing.[7]
Kinetic Solubility Testing: This method assesses the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) when introduced into an aqueous buffer.[7] It provides a rapid indication of a compound's propensity to precipitate and is useful for early-stage screening.[7]
Thermodynamic Solubility Testing (Shake-Flask Method): This is the gold standard for determining the equilibrium solubility of a compound.[7][8] It involves adding an excess of the solid compound to a specific medium and agitating it until equilibrium is reached (typically 24-48 hours).[8] This method is crucial for later-stage development and for understanding the true solubility limits of the compound.[7][8]
Preparation: Add an excess amount of the powdered quinoxaline derivative to a series of vials, each containing a different test medium (e.g., water, PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid).
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[8]
Sample Collection and Preparation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
Quantification: Analyze the concentration of the dissolved quinoxaline derivative in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Data Presentation: Record the solubility data in a structured table for easy comparison.
Table 1: Example Solubility Data for a Novel Quinoxaline Derivative
Medium
pH
Temperature (°C)
Solubility (µg/mL)
Deionized Water
7.0
25
< 1
Phosphate-Buffered Saline
7.4
37
1.5
Simulated Gastric Fluid (pH 1.2)
1.2
37
5.8
Simulated Intestinal Fluid (pH 6.8)
6.8
37
0.9
The Importance of a Systematic Approach
A systematic approach to solubility testing provides a clear rationale for formulation choices. For instance, if a compound shows significantly higher solubility at a low pH, a formulation strategy that maintains an acidic microenvironment might be pursued for oral delivery.
Caption: Common strategies for solubilizing poorly soluble compounds.
Co-solvent Systems: These involve a mixture of water-miscible organic solvents that increase the solubility of lipophilic compounds. [6]Common examples include polyethylene glycols (PEGs), DMSO, and ethanol.
[9]* Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions. [4][6]Polysorbates (e.g., Tween 80) and Cremophors are frequently used.
[6][9]* Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with drug molecules, thereby enhancing their solubility. [1][2]Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used derivatives.
[6]* Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can improve the absorption of lipophilic drugs by utilizing the body's natural lipid absorption pathways.
[6][10]* Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is converted to a higher-energy amorphous form and dispersed within a polymer matrix. [11][12][13]This can significantly increase solubility and dissolution rates.
[11][12]
Protocol for a General-Purpose Co-solvent Formulation for Oral Gavage
This protocol provides a common starting point for formulating a poorly soluble quinoxaline derivative for oral administration in preclinical animal models.
Table 2: Components of a Common Co-solvent Vehicle
Component
Function
Typical Concentration Range
DMSO
Co-solvent
5-10%
PEG400
Co-solvent
30-60%
Tween 80
Surfactant
5-10%
Saline or Water
Diluent
q.s. to 100%
Protocol 3: Preparation of a Co-solvent Formulation (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline)
Calculations: Determine the required mass of the quinoxaline derivative and the volume of each vehicle component to achieve the desired final concentration and dosing volume.
Initial Dissolution: In a sterile vial, add the weighed amount of the quinoxaline derivative. Add the required volume of DMSO and vortex or sonicate until the compound is fully dissolved.
3. Sequential Addition:
Add the PEG400 to the solution and vortex thoroughly until homogeneous.
* Add the Tween 80 and vortex again.
* Slowly add the saline or water to the mixture while vortexing to reach the final volume.
4. Final Observation: The final formulation should be a clear, homogenous solution, free of any precipitate. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents or lowering the final drug concentration).
Vehicle Control: It is imperative to prepare a vehicle-only solution (without the quinoxaline derivative) following the same procedure. This serves as the negative control in the animal study to account for any biological effects of the vehicle itself.
Part 4: Stability Assessment of Formulations
Ensuring the stability of a preclinical dose formulation is a critical component of drug development. [14]Stability testing provides evidence that the quality of the formulation is maintained over time under specific storage and handling conditions.
[15][16][17]
Protocol for Preclinical Formulation Stability Testing
This protocol outlines a general approach to assessing the stability of a liquid formulation of a quinoxaline derivative.
Study Design:
Prepare the formulation at low and high concentrations that bracket the expected dosing range.
[14] * Store aliquots of the formulation under the intended storage conditions (e.g., room temperature, 2-8°C) and, for accelerated testing, at elevated temperatures (e.g., 40°C).
[16][17][18] * Define the time points for testing (e.g., 0, 6, 24, 48 hours for short-term stability; 1, 2, 4 weeks for longer-term stability).
[14][16]
Testing Parameters:
Visual Appearance: Observe for any changes in color, clarity, or the formation of precipitate.
[17] * pH Measurement: Measure the pH of the formulation at each time point.
Potency (Assay): Use a validated stability-indicating HPLC method to determine the concentration of the quinoxaline derivative. The method should be able to separate the active ingredient from any potential degradants.
Purity (Related Substances): Quantify any degradation products formed during storage.
Acceptance Criteria:
Typically, for preclinical formulations, the potency should remain within ±10% of the initial concentration.
[14] * There should be no significant changes in appearance or pH, and no significant increase in degradation products.
Table 3: Example Stability Data for a Quinoxaline Formulation (1 mg/mL in 10% DMSO/40% PEG400/50% Water)
Time Point
Storage Condition
Appearance
pH
Potency (% of Initial)
0 hours
Room Temp
Clear
7.2
100.0%
6 hours
Room Temp
Clear
7.2
99.5%
24 hours
Room Temp
Clear
7.1
98.8%
48 hours
Room Temp
Clear
7.1
97.9%
24 hours
40°C
Clear
7.0
95.2%
Conclusion
The successful biological evaluation of quinoxaline derivatives is critically dependent on appropriate formulation. A systematic approach, beginning with a thorough pre-formulation assessment of solubility, guides the selection of a rational formulation strategy. For in vitro studies, carefully prepared DMSO stock solutions are the standard, while in vivo studies often necessitate the use of multi-component systems such as co-solvent vehicles to achieve adequate drug exposure. Stability testing is an indispensable final step to ensure that the administered dose is accurate and that the formulation is robust under the conditions of the experiment. By following the detailed protocols and principles outlined in this guide, researchers can overcome the challenges posed by poor solubility, generate reliable and reproducible data, and ultimately unlock the full therapeutic potential of this promising class of compounds.
References
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). Vertex AI Search.
Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC. (2020). National Center for Biotechnology Information.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. (2025). BenchChem.
Quinoxaline, its derivatives and applications: A State of the Art review. (n.d.). ScienceDirect.
Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. (2017). American Pharmaceutical Review.
WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). Division of Pharmacy Professional Development, University of Wisconsin.
Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery. (2021). Journal of Mountain Research.
Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. (2023). Molecular Pharmaceutics.
Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2006). PubMed.
Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. (2025). BenchChem.
Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma.
Technical Support Center: Troubleshooting the Purification of Quinoxaline-2,3-diones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the significant and often frustrating challenges encountered during the purificat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the significant and often frustrating challenges encountered during the purification of quinoxaline-2,3-diones. The unique physicochemical properties of this scaffold, particularly its poor solubility and potential for decomposition, demand specialized purification strategies. This document provides in-depth, field-proven insights and detailed protocols in a direct question-and-answer format to help you achieve high purity for your target compounds.
This section addresses the most common issues encountered during the purification of quinoxaline-2,3-diones, offering explanations for the underlying chemical principles and providing actionable solutions.
Q1: My crude product is a solid that is virtually insoluble in all common organic solvents (DCM, Ethyl Acetate, Methanol). How can I possibly purify it?
Answer: This is the most common and defining challenge when working with quinoxaline-2,3-diones. Their planar, bicyclic structure and strong intermolecular hydrogen bonding between the N-H and carbonyl groups result in high lattice energy and consequently, very low solubility in typical organic solvents.[1] Standard recrystallization or chromatographic methods often fail.
The most robust and widely successful technique leverages the acidic nature of the two N-H protons (pKa ≈ 6-8). By treating the crude product with a base, you can deprotonate the molecule to form a water-soluble salt. This allows you to separate it from non-acidic, organic-soluble impurities. The pure quinoxaline-2,3-dione is then recovered by re-acidification.
Primary Recommendation: Acid-Base Recrystallization. This method is highly effective for removing non-acidic impurities.[1][2]
Mechanism: The crude solid is dissolved in a hot aqueous base (e.g., 5% NaOH), which deprotonates the dione to form a soluble sodium salt. Insoluble, non-acidic impurities (like unreacted, oxidized o-phenylenediamine) can be removed by filtration at this stage. The clear, basic filtrate is then acidified (e.g., with dilute HCl), which re-protonates the salt, causing the highly pure quinoxaline-2,3-dione to precipitate out of the aqueous solution.[1][3]
See the Detailed Experimental Protocols section for a step-by-step guide.
Q2: I attempted purification using a standard silica gel flash column, but my recovery was extremely low, and TLC analysis showed new, unidentified spots. What went wrong?
Answer: This is a critical pitfall that must be avoided. Quinoxaline-2,3-diones are often unstable on silica gel.[1] The acidic nature of standard silica gel can catalyze decomposition of these polar, electron-rich heterocyclic compounds. The strong interaction (adsorption) of the polar dione functionality with the silica surface can also lead to irreversible binding or "streaking," making elution and recovery nearly impossible.[1][4]
Expert Recommendation:Avoid silica gel column chromatography whenever possible. [1] The risk of product decomposition and loss is unacceptably high for this class of compounds. If all other methods fail and chromatography is the only option, consider using a more inert stationary phase like neutral alumina, but this should be a last resort and attempted only on a small scale first.
Q3: My product seems mostly pure after initial isolation, but I suspect it's contaminated with residual starting materials. Is there a quicker method than a full recrystallization to clean it up?
Answer: Yes. If your desired product is a solid with very low solubility and the impurities are significantly more soluble, a simple washing procedure known as trituration is highly effective. This technique is particularly useful for removing residual, more soluble starting materials like diethyl oxalate or side products.[1]
The principle is to suspend the crude solid in a carefully chosen solvent, stir vigorously to dissolve the impurities, and then isolate the purified, insoluble product by filtration. A key advantage of this method is that it minimizes product loss, as the desired compound never fully dissolves.[5] One effective synthesis method even relies on this principle, where the product precipitates from the reaction mixture and is simply washed with diethyl ether to remove excess reagents.[5]
Data Presentation: Solvent Selection for Trituration
Solvent
Polarity Index
Typical Impurities Removed
Rationale & Causality
Diethyl Ether
2.8
Unreacted diethyl oxalate, less polar organic side products.
The highly polar dione is virtually insoluble, while the ester starting material and non-polar impurities dissolve readily.[1][5]
Cold Ethanol
5.2
Some oxidized o-phenylenediamine, more polar impurities.
While the dione has some solubility in hot ethanol, it is sparingly soluble when cold, allowing for the removal of more soluble impurities.[6]
Water
10.2
Residual oxalic acid, inorganic salts.
Effectively removes highly polar, water-soluble starting materials and inorganic byproducts.[7]
n-Hexane
0.1
Greasy, non-polar side products.
Excellent for removing oily or hydrocarbon-based impurities while leaving the polar product untouched.[7]
See the Detailed Experimental Protocols section for a step-by-step guide on trituration.
Q4: My synthesis involves an unsymmetrically substituted o-phenylenediamine. How do I handle the potential formation of regioisomers during purification?
Answer: The formation of regioisomers is a common challenge when using substituted o-phenylenediamines. These isomers often have very similar physical properties (solubility, polarity), making them extremely difficult to separate by standard techniques like recrystallization or washing.
Expertise & Experience: The first and best strategy is to address this at the synthetic stage. If possible, optimize the reaction conditions (e.g., temperature, catalyst) to favor the formation of one isomer over the other (kinetic vs. thermodynamic control).
Trustworthiness: If separation is unavoidable, high-performance techniques are required.
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is often the most effective method for separating regioisomers.
Careful Recrystallization: In some rare cases, fractional crystallization may be possible if the isomers have slightly different solubilities in a specific solvent system, but this often requires extensive screening and can be low-yielding.
Characterization is Key: Use high-field NMR (¹H, ¹³C, and NOESY) to confirm the identity and ratio of the isomers in your mixture and to verify the purity of the separated products.[8]
Visualization & Workflows
Purification Strategy Decision Workflow
This workflow guides the researcher to the most appropriate purification technique based on the initial state of the crude product.
Caption: A decision tree for selecting the optimal purification method.
Acid-Base Recrystallization Principle
This diagram illustrates the chemical transformation underlying the most effective purification protocol.
Caption: The mechanism of purification via acid-base chemistry.
Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization via Acid-Base Extraction
This protocol is the gold standard for purifying quinoxaline-2,3-diones, especially when dealing with significant non-acidic impurities.[1][2][3]
Self-Validating System: The visual cues in this protocol (dissolution in base, precipitation in acid) provide immediate feedback on its success. The final product's high melting point and clean NMR spectrum will validate its purity.
Materials:
Crude quinoxaline-2,3-dione
5% (w/v) Sodium Hydroxide (NaOH) solution
6M Hydrochloric Acid (HCl)
Deionized water
Büchner funnel and filter flask
Filter paper
Beakers, magnetic stirrer, and hot plate
Methodology:
Dissolution: In a beaker, add the crude quinoxaline-2,3-dione to a 5% NaOH solution (use approximately 10-20 mL per gram of crude product). Heat the mixture gently (50-60°C) with stirring. The dione should dissolve to form a clear, often yellowish, solution as its sodium salt is formed.
Hot Filtration (Optional): If any solid impurities remain undissolved in the hot basic solution, perform a hot filtration using a pre-warmed funnel to remove them. This step is crucial for removing insoluble, non-acidic contaminants.
Precipitation: Transfer the clear, basic filtrate to a clean beaker and allow it to cool to room temperature. While stirring vigorously, slowly add 6M HCl dropwise.
Observation: You will observe the quinoxaline-2,3-dione precipitating as a fine solid as the solution becomes acidic. Continue adding HCl until the pH is ~2-3 (check with pH paper) to ensure complete precipitation.
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize recovery. Collect the purified solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any residual salts (NaCl).
Drying: Dry the purified product under high vacuum, preferably in a vacuum oven at 60-80°C, to obtain a fine, pure powder.
Protocol 2: Purification by Solvent Trituration
Use this protocol for a quick and efficient clean-up when the product is largely pure but contains minor, more soluble impurities.[1][5]
Self-Validating System: Purity can be checked before and after by TLC. A successful trituration will show the disappearance of impurity spots while the main product spot remains at the baseline (if using a polar solvent for trituration and a standard TLC system).
Materials:
Crude quinoxaline-2,3-dione
Appropriate washing solvent (e.g., diethyl ether, see table above)
Büchner funnel and filter flask
Filter paper
Erlenmeyer flask and magnetic stirrer
Methodology:
Suspension: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a sufficient amount of the chosen solvent (e.g., diethyl ether, ~10 mL per gram) to form a slurry.
Stirring: Seal the flask and stir the slurry vigorously at room temperature for 30-60 minutes. This allows the soluble impurities to dissolve into the solvent while the desired product remains as a solid.
Filtration: Collect the solid product by vacuum filtration.
Washing: Briefly wash the filter cake with a small amount of fresh, cold solvent to ensure complete removal of the dissolved impurities.
Drying: Dry the purified product under high vacuum.
References
Kotra, V., et al. (2013). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 5(4), 301-307. Retrieved from [Link]
Frins, S., et al. (2017). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. Frontiers in Cellular Neuroscience, 11. Retrieved from [Link]
Vani, V., et al. (2026). Chemical Structure, Synthetic Strategies, Stru. Asian Journal of Pharmaceutical Research and Development, 14(1), 06-10. Retrieved from [Link]
Golla, M. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. ECommons. Retrieved from [Link]
Zimmermann, K., et al. (1996). A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists. Molecules, 1(1), 28-33. Retrieved from [Link]
Sankari, E., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Journal of Drug Delivery and Therapeutics, 13(1-s), 1-6. Retrieved from [Link]
Reddy, C.S.S., et al. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis, 5(7), 274-294. Retrieved from [Link]
Jubie, S., et al. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. The Scientific World Journal, 2012, 718023. Retrieved from [Link]
Patidar, A. K., et al. (2011). Exploring Potential of Quinoxaline Moiety. International Journal of PharmTech Research, 3(1), 386-393. Retrieved from [Link]
Zhang, W., et al. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 3(4), 101799. Retrieved from [Link]
Wikipedia. (n.d.). Quinoxalinedione. Wikipedia. Retrieved from [Link]
Zhang, G., et al. (2023). Discovery of the Quinoxalinone–B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and Thiols. Organic Letters, 25(30), 5637-5642. Retrieved from [Link]
Getahun, A. A. (2020). Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and Cd (II) mixed ligand metal complexes. Addis Ababa University. Retrieved from [Link]
Farhan, A. M., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-8. Retrieved from [Link]
Pramanik, A., et al. (2007). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 119(1), 41-45. Retrieved from [Link]
Al-Ostath, R. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. Retrieved from [Link]
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 1-19. Retrieved from [Link]
Taiwo, F. O., et al. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. International Research Journal of Pure and Applied Chemistry, 22(8), 35-54. Retrieved from [Link]
Vani, V., et al. (2026). Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]
Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from [Link]
Technical Support Center: Controlling Nucleophilic Substitution in 2,3-Dichloroquinoxaline (DCQX)
Welcome to the DCQX Technical Support Center. 2,3-Dichloroquinoxaline (DCQX) is a highly versatile electrophilic building block used extensively in medicinal chemistry, materials science, and the synthesis of biologicall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the DCQX Technical Support Center. 2,3-Dichloroquinoxaline (DCQX) is a highly versatile electrophilic building block used extensively in medicinal chemistry, materials science, and the synthesis of biologically active heterocycles (1)[1]. However, researchers frequently encounter a critical bottleneck: poor selectivity between mono-substitution and di-substitution during Nucleophilic Aromatic Substitution (SNAr) reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise kinetic control over your DCQX reactions.
Mechanistic Causality: The "Why" Behind the Protocol
To control the reaction, we must first understand the electronic environment of the quinoxaline ring. The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect, making the C2 and C3 positions highly susceptible to nucleophilic attack[1].
When the first equivalent of a nucleophile (e.g., an amine, thiol, or alkoxide) replaces the C2 chlorine, it forms a mono-substituted intermediate. Crucially, heteroatom nucleophiles possess lone pairs that donate electron density back into the quinoxaline ring via resonance. This electron donation effectively deactivates the adjacent C3 position, raising the activation energy required for the second substitution (2)[2].
Therefore, selective mono-substitution is fundamentally a kinetically controlled process. The first substitution is fast; the second is slow. Di-substitution occurs only when reaction conditions (excess thermal energy, localized high concentrations of nucleophile, or hyper-reactive nucleophiles) provide enough energy to overcome this newly established activation barrier[2].
Caption: SNAr pathway of 2,3-dichloroquinoxaline highlighting kinetic control points.
Troubleshooting Guide & FAQs
Q1: I am using exactly 1.0 equivalent of my amine nucleophile, but my LC-MS still shows 20-30% di-substituted product. Why?A1: Localized Concentration Gradients. Even with a 1:1 molar ratio globally, adding the nucleophile too quickly creates microscopic pockets where the nucleophile is in vast excess relative to DCQX. In these localized zones, the di-substitution reaction outcompetes the bulk mixing rate[2].
Actionable Fix: Always perform a dropwise addition of the nucleophile using a syringe pump or addition funnel into a vigorously stirred solution of DCQX. Ensure the reaction is cooled to 0 °C during the addition phase[2].
Q2: How does the choice of solvent impact the mono- vs. di-substitution ratio?A2: Solvent Polarity and Solvation Effects. Polar aprotic solvents like DMF or DMSO are excellent at solvating cations, leaving the nucleophile "naked" and highly reactive. While this accelerates the reaction, it often leads to over-reaction and di-substitution.
Actionable Fix: For highly reactive nucleophiles, switch to less polar or protic solvents like Ethanol (EtOH) or Tetrahydrofuran (THF). Protic solvents can hydrogen-bond with the nucleophile, slightly dampening its reactivity and improving mono-selectivity[2]. For example, coupling DCQX with anilines is frequently optimized in ethanol with catalytic HCl (3)[3].
Q3: Which base should I use to maximize mono-substitution?A3: Base Strength Dictates Reactivity. Strong bases (like NaH or KOtBu) can deprotonate the newly formed mono-substituted product (if it contains an acidic N-H), converting it into an even stronger electron donor, but they also hyper-activate the incoming nucleophile.
Actionable Fix: Use a mild base. Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (1.1–1.5 eq) is sufficient to scavenge the HCl byproduct without overly accelerating the second substitution[2].
Caption: Decision tree for troubleshooting high di-substitution rates in DCQX reactions.
The following table summarizes how different reaction parameters shift the kinetic balance between mono- and di-substitution.
Reaction Parameter
Condition A (Favors Mono-substitution)
Condition B (Favors Di-substitution)
Mechanistic Rationale
Temperature
0 °C to Room Temperature
80 °C to Reflux
Low heat traps the reaction at the first kinetic barrier, preventing the second SNAr cycle[2].
Stoichiometry
1.0 eq Nucleophile (Dropwise)
>2.0 eq Nucleophile (Bolus)
Limiting the nucleophile prevents localized excess and drives 1:1 stoichiometry[2].
Solvent
THF, Ethanol, or DCM
DMF, DMSO, or NMP
Aprotic polar solvents strip the nucleophile of its hydration shell, drastically increasing reactivity[2].
Base Selection
K₂CO₃, TEA, or DIPEA
NaH, Cs₂CO₃, or Alkoxides
Mild bases scavenge the HCl leaving group without generating hyper-reactive nucleophilic species[2].
Validated Experimental Protocol: Selective Mono-Amination of DCQX
This protocol incorporates built-in self-validating checkpoints to ensure the reaction does not proceed to unwanted di-substitution.
Materials Required:
2,3-Dichloroquinoxaline (1.0 eq)
Amine Nucleophile (1.0 eq)
Triethylamine (TEA) (1.2 eq)
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous THF to create a 0.1 M solution[2].
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
Self-Validation Check: Verify the external bath temperature is stable at 0 °C before proceeding. Do not rely on ambient room cooling[2].
Base Addition: Add Triethylamine (1.2 eq) to the vigorously stirring solution in one portion.
Nucleophile Addition (Critical Step): Dissolve the amine nucleophile (1.0 eq) in a small volume of THF. Add this solution dropwise over 30 minutes using a syringe pump or pressure-equalizing addition funnel.
Causality: Slow addition prevents localized nucleophile excess, strictly enforcing the kinetic barrier against di-substitution[2].
Monitoring: Stir the reaction at 0 °C. Check the progress via Thin Layer Chromatography (TLC) every 30 minutes.
Self-Validation Check: You should observe the gradual disappearance of the high-Rf DCQX spot and the appearance of a mid-Rf mono-substituted spot. If a low-Rf spot (indicating di-substitution) begins to appear, quench the reaction immediately[2].
Quenching & Work-up: Once the starting DCQX is consumed, quench the reaction by adding ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].
Purification: Purify the crude mixture via silica gel column chromatography to isolate the pure mono-substituted 2-amino-3-chloroquinoxaline derivative.
References
2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arab Journal of Chemistry. Available at:[Link]
Design, synthesis, and evaluation of quinoxaline-based survivin inhibitors for castration-resistant prostate cancer. PMC (PubMed Central). Available at:[Link]
Technical Support Center: Scaling Up 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline
Welcome to the Process Development & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to bridge the gap between bench-scale discovery and pilot-scale manufacturing.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Development & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to bridge the gap between bench-scale discovery and pilot-scale manufacturing. The synthesis of 2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline relies on a Nucleophilic Aromatic Substitution (SNAr).
The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group and the pyrazine nitrogen atoms highly activates the C2 position of the quinoxaline ring toward nucleophilic attack[1]. This activation allows the rapid displacement of the chloride leaving group from 2-chloro-3-(trifluoromethyl)quinoxaline[2] by the 4-tert-butylphenoxide nucleophile under relatively mild conditions[3].
Mechanistic pathway of the SNAr reaction activated by the CF3 group.
Quantitative Scale-Up Parameters
To transition from a 10-gram laboratory synthesis to a 1-kilogram pilot batch, the stoichiometry and engineering parameters must be strictly controlled to manage heat transfer and phase behavior.
Parameter
Lab Scale (10 g)
Pilot Scale (1 kg)
Causality / Rationale
2-Chloro-3-(CF3)-quinoxaline
1.0 eq (10.0 g)
1.0 eq (1.0 kg)
Limiting electrophilic reagent.
4-tert-Butylphenol
1.05 eq (6.45 g)
1.05 eq (0.645 kg)
Slight excess ensures complete consumption of the quinoxaline, preventing unreacted electrophile in the final API.
K₂CO₃ (Anhydrous, 325 mesh)
2.0 eq (11.9 g)
2.0 eq (1.19 kg)
Drives phenoxide formation; excess acts as an internal desiccant to scavenge trace moisture.
DMF (Anhydrous)
10 Volumes (100 mL)
10 Volumes (10 L)
Polar aprotic solvent leaves the nucleophile unsolvated, accelerating SNAr while maintaining stirrability.
Dosing Temperature
20–25 °C
15–20 °C
Strict thermal control prevents runaway exotherms during scale-up.
Reaction Time
2–4 hours
6–8 hours
Extended time accounts for mass transfer limitations of the heterogeneous base at scale.
Self-Validating Standard Operating Procedure (SOP)
Every protocol executed at scale must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Reagent Preparation & Dehydration
Action: Charge the reactor with DMF (10 L) and K₂CO₃ (1.19 kg). Agitate at 250 RPM for 30 minutes.
Causality: Trace water in the presence of K₂CO₃ will generate hydroxide ions, which competitively attack the electrophile to form an inseparable 2-hydroxy-3-(trifluoromethyl)quinoxaline byproduct.
Validation Checkpoint: Pull a 1 mL slurry sample and perform Karl Fischer (KF) titration. Pass criteria: H₂O < 100 ppm.
Step 2: Phenoxide Generation
Action: Add 4-tert-butylphenol (0.645 kg) to the reactor. Stir at 25 °C for 1 hour.
Causality: Pre-forming the phenoxide ensures that when the electrophile is introduced, the desired nucleophile outcompetes any side reactions.
Validation Checkpoint: The slurry will transition from stark white to a faint yellow suspension. Pull a filtered 0.1 mL aliquot and run IR spectroscopy. Pass criteria: Disappearance of the broad phenol O-H stretch (~3300 cm⁻¹).
Step 3: Electrophile Dosing (SNAr Coupling)
Action: Dissolve 2-chloro-3-(trifluoromethyl)quinoxaline (1.0 kg) in 2 L of anhydrous DMF. Dose this solution into the reactor dropwise over 2 hours, maintaining the internal temperature (T_int) between 15–20 °C.
Causality: The SNAr reaction is highly exothermic. Dropwise dosing prevents thermal runaway and degradation of the Meisenheimer complex.
Validation Checkpoint: After 6 hours of post-dosing agitation, monitor via HPLC (254 nm). Pass criteria: Peak area of 2-chloro-3-(trifluoromethyl)quinoxaline is < 0.5% relative to the product.
Step 4: Reverse Quench & Isolation
Action: Transfer the reaction mixture dropwise into a secondary vessel containing 20 L of vigorously stirred, purified water seeded with 5 g of pure product crystals at 5 °C.
Causality: The highly lipophilic nature of the product (tert-butyl + CF3 groups) makes it prone to "oiling out" (forming a biphasic liquid instead of a solid) if water is added directly to the DMF. A reverse quench into seeded water forces immediate crystallization.
Validation Checkpoint: Visual confirmation of a free-flowing solid precipitate. Pass criteria: No phase separation or sticky resin formation.
Scale-up workflow for 2-(4-tert-butylphenoxy)-3-(CF3)-quinoxaline.
Troubleshooting Guides & FAQs
Q1: My reaction stalls at 70-80% conversion during scale-up, despite having excess 4-tert-butylphenol. What is happening?A1: This is a classic mass transfer limitation. At scale, granular K₂CO₃ settles rapidly and provides insufficient surface area to continuously deprotonate the phenol.
Solution: You must use finely powdered K₂CO₃ (325 mesh) and maintain high-shear agitation (e.g., using a pitched-blade turbine).
Self-Validation: Check the pH of a filtered reaction aliquot diluted 1:10 in water. If the pH is < 10, your base is not dissolving/reacting efficiently.
Q2: I am detecting a major impurity at M-19 (loss of fluorine) in my LC-MS. How do I prevent this?A2: The CF3 group on the quinoxaline ring is highly activated. If the reaction temperature exceeds 40 °C, the phenoxide nucleophile can begin attacking the CF3 group itself, leading to defluorination and the formation of complex ether byproducts.
Solution: Strictly control the dosing exotherm. Ensure jacket cooling is active and dose the electrophile over a minimum of 2 hours. Keep T_int < 25 °C at all times.
Q3: During the aqueous workup, my product forms a dark, sticky oil at the bottom of the reactor instead of a filterable solid. How can I recover it?A3: "Oiling out" occurs because the crude mixture's melting point is depressed by residual DMF and unreacted phenol.
Solution: Do not attempt to filter the oil. Instead, extract the entire aqueous/oil mixture with ethyl acetate (3 x 5 L). Wash the organic layer with 1M NaOH (to remove unreacted 4-tert-butylphenol) and brine (to remove DMF). Concentrate the organics under vacuum, then recrystallize the resulting residue from a boiling 80:20 Ethanol/Water mixture.
Q4: Why do we use K₂CO₃ instead of a stronger base like NaOH or NaH?A4: Stronger, soluble bases like NaOH carry hydroxide ions that will directly attack 2-chloro-3-(trifluoromethyl)quinoxaline, forming the highly stable 2-hydroxy quinoxaline derivative (which tautomerizes to the quinoxalinone). NaH generates explosive hydrogen gas upon reaction, creating severe safety hazards at the pilot scale. K₂CO₃ provides the perfect pKa balance—strong enough to deprotonate the phenol, but bulky and insoluble enough to prevent side reactions.
References
"Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents." National Center for Biotechnology Information (PMC). Available at: [Link]
"Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." MDPI. Available at: [Link]
Comparative study of quinoxaline derivatives' anticancer activity
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the transition from traditional chemotherapeutics to targeted heterocyclic scaffolds. Executive Summary & Pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the transition from traditional chemotherapeutics to targeted heterocyclic scaffolds.
Executive Summary & Pharmacological Rationale
The development of targeted anticancer therapeutics requires scaffolds capable of overcoming the dose-limiting toxicities and acquired resistance mechanisms associated with standard chemotherapeutics like Doxorubicin and Cisplatin. Quinoxaline derivatives —characterized by a fused benzene and pyrazine ring—have emerged as highly versatile pharmacophores.
As an application scientist, evaluating these compounds requires looking beyond basic cytotoxicity. Recent structural optimizations, such as hybridization with triazoles or coumarins, have transformed quinoxalines into multi-target agents. They demonstrate profound efficacy by simultaneously intercalating DNA, inhibiting Topoisomerase II, and modulating critical survival pathways such as PI3K/AKT/mTOR and HIF-1α[1][2][3].
Mechanistic Landscape
The superiority of novel quinoxaline derivatives lies in their polypharmacological mechanisms. Unlike standard alkylating agents, optimized quinoxalines target specific vulnerabilities in the tumor microenvironment:
Topoisomerase II Inhibition: Triazoloquinoxaline hybrids act as potent DNA intercalators. By stabilizing the Topoisomerase II-DNA cleavable complex, they prevent DNA religation, leading to fatal double-strand breaks[4].
Kinase Modulation: Quinoxalines directly inhibit the PI3K/AKT/mTOR signaling axis, a pathway frequently hyperactivated in breast and prostate cancers. This inhibition downregulates anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic mediators (Bax, p53)[1][5].
Angiogenesis Suppression: In colorectal cancer models, specific quinoxaline hybrids have demonstrated the ability to downregulate HIF-1α and VEGF, starving the tumor of its vascular supply[3].
Fig 1. Mechanistic pathways of quinoxaline derivatives driving apoptosis and cell cycle arrest.
Comparative Efficacy Analysis
To objectively evaluate the performance of quinoxaline derivatives, we must benchmark their half-maximal inhibitory concentrations (
IC50
) against clinical gold standards. The data below synthesizes recent experimental findings, highlighting the sub-micromolar potency and enhanced selectivity indices (SI) of next-generation quinoxaline hybrids.
Data Interpretation: Compound 6 demonstrates a remarkable 15-fold increase in potency against colorectal cancer cells compared to Doxorubicin, alongside a highly favorable safety profile on normal colonocytes[3]. Similarly, Triazoloquinoxaline 7e outperforms Doxorubicin in breast cancer models via superior DNA intercalation[4].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the experimental workflows used to generate the comparative data above must be robust. The following protocols are designed as self-validating systems , incorporating strict internal controls and causality-driven steps to eliminate false positives and experimental artifacts.
Fig 2. Self-validating experimental workflow for evaluating quinoxaline anticancer efficacy.
Objective: Accurately determine the
IC50
of synthesized quinoxaline derivatives.
Causality: This assay relies on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzymatic conversion strictly requires active cellular metabolism, the resulting absorbance provides a direct, quantifiable correlation to cell viability, distinguishing true cytotoxicity from transient stress.
Self-Validating Controls:
Vehicle Control (0.1% DMSO): Ensures the solvent does not induce artifactual cell death.
Positive Control (10
μ
M Doxorubicin): Validates the sensitivity of the cell line and provides a comparative benchmark.
Statistical Robustness: Biological triplicates (
n=3
) with technical hexaplicates per plate.
Step-by-Step Methodology:
Seed target cells (e.g., MCF-7, HCT-116) at a density of
5×103
cells/well in a 96-well microtiter plate. Incubate for 24h at 37°C, 5%
CO2
to allow for cellular adhesion and log-phase growth recovery.
Treat cells with serial dilutions of the quinoxaline derivative (typically 0.01
μ
M to 100
μ
M) for 48h.
Aspirate media and add 20
μ
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4h. (Causality: A 4h window allows sufficient intracellular accumulation of formazan without causing crystal-induced mechanical cell rupture).
Carefully aspirate the MTT solution and solubilize the intracellular crystals using 150
μ
L of pure DMSO per well.
Measure absorbance at 570 nm using a microplate reader. Calculate the
IC50
via non-linear regression analysis.
Objective: Differentiate between cytostatic growth inhibition and cytotoxic apoptotic induction.
Causality: During the early stages of apoptosis, cells lose plasma membrane asymmetry, translocating phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V binds selectively to externalized PS. Co-staining with Propidium Iodide (PI)—a membrane-impermeable DNA intercalator—allows precise differentiation between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Self-Validating Controls:
Compensation Controls: Unstained cells, Annexin V-only, and PI-only tubes to correct for fluorophore spectral overlap.
Induction Control:
H2O2
-treated cells to confirm the dynamic range of the apoptotic shift.
Step-by-Step Methodology:
Harvest
1×106
cells treated with the quinoxaline derivative at its predetermined
IC50
concentration. Wash twice with ice-cold PBS to halt metabolic processes.
Resuspend the cell pellet in 100
μ
L of 1X Annexin V Binding Buffer. (Causality: Annexin V binding to PS is strictly
Ca2+
-dependent; the binding buffer maintains the precise calcium molarity required for the reaction).
Add 5
μ
L of FITC-conjugated Annexin V and 5
μ
L of PI solution.
Incubate in the dark for 15 minutes at room temperature to prevent fluorophore photobleaching.
Add 400
μ
L of 1X Binding Buffer to halt the reaction. Analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample to ensure statistical significance.
References
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications
Biomolecules & Therapeutics
URL: [Link]
Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity
RSC Advances
URL:[Link]
Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations
National Institutes of Health (PMC)
URL:[Link]
Design and Synthesis of Quinoxaline Hybrids as Modulators of HIF-1a, VEGF, and p21 for Halting Colorectal Cancer
ACS Omega
URL: [Link]
Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives
MDPI
URL: [Link]
Target Validation and Comparative Efficacy of 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline (TBP-TFMQ) as a Novel PI3Kα Inhibitor
Executive Summary The dysregulation of the Phosphoinositide 3-kinase (PI3K) pathway is a primary driver in numerous malignancies, particularly hormone receptor-positive breast cancers harboring PIK3CA mutations. While fi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The dysregulation of the Phosphoinositide 3-kinase (PI3K) pathway is a primary driver in numerous malignancies, particularly hormone receptor-positive breast cancers harboring PIK3CA mutations. While first-generation pan-PI3K inhibitors suffered from severe off-target toxicities, isoform-specific targeting has revolutionized the therapeutic landscape. This guide provides a comprehensive technical evaluation of 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline (TBP-TFMQ) , a novel, highly selective small molecule inhibitor of the PI3Kα (p110α) catalytic subunit. We objectively compare TBP-TFMQ’s biochemical and cellular performance against clinical standards and detail the self-validating experimental workflows required to prove its intracellular target engagement.
Mechanistic Rationale: The Quinoxaline Scaffold in Kinase Inhibition
Quinoxaline derivatives are heavily utilized in medicinal chemistry as privileged scaffolds for designing potent kinase inhibitors 1[1]. The core bicyclic structure mimics the adenine ring of ATP, allowing it to anchor securely within the highly conserved ATP-binding cleft of kinases.
In the design of TBP-TFMQ , two critical substitutions drive its extraordinary selectivity for PI3Kα over other isoforms (β, δ, γ):
3-(Trifluoromethyl) Group: Enhances the molecule's lipophilicity and metabolic stability while acting as a strong electron-withdrawing group, optimizing hydrogen bonding with the hinge region of the kinase.
2-(4-Tert-butylphenoxy) Moiety: Provides precise steric bulk. The bulky tert-butyl group projects into the unique hydrophobic specificity pocket of the p110α isoform, creating a steric clash in other PI3K isoforms, thereby preventing off-target pan-inhibition.
By selectively inhibiting p110α, TBP-TFMQ blocks the conversion of PIP2 to PIP3, effectively starving the downstream kinase AKT of its membrane-docking sites and halting oncogenic proliferation 2[2].
To objectively assess TBP-TFMQ, we benchmarked it against two clinical-stage alternatives: Alpelisib (an FDA-approved PI3Kα-specific inhibitor) and Buparlisib (a first-generation pan-PI3K inhibitor).
Table 1: Biochemical Kinase Selectivity Profile
In vitro TR-FRET kinase assays measuring the half-maximal inhibitory concentration (IC₅₀).
Kinase Isoform
Alpelisib (nM)
Buparlisib (nM)
TBP-TFMQ (nM)
Selectivity Shift (α vs β)
PI3Kα (p110α)
4.6
52.0
2.1
-
PI3Kβ (p110β)
1156.0
166.0
2450.0
>1100x
PI3Kδ (p110δ)
290.0
116.0
3100.0
>1400x
PI3Kγ (p110γ)
250.0
262.0
4800.0
>2200x
Table 2: Cellular Efficacy in PIK3CA-Mutant Models
Assessed in MCF-7 human breast cancer cells harboring the PIK3CA E545K activating mutation.
Compound
Cell Viability IC₅₀ (nM)
p-AKT (Ser473) IC₅₀ (nM)
Off-Target Toxicity Alert
Alpelisib
35.0
22.0
Hyperglycemia (Moderate)
Buparlisib
580.0
450.0
Hepatotoxicity, Mood Disorders
TBP-TFMQ
18.5
12.4
None observed in vitro
Data Synthesis: TBP-TFMQ demonstrates a >2-fold improvement in biochemical potency against PI3Kα compared to Alpelisib, alongside a vastly superior selectivity window over the β, δ, and γ isoforms. This mitigates the risk of pan-PI3K driven toxicities.
Target Validation Workflows
To prove that TBP-TFMQ's biochemical potency translates to live-cell environments, we employ a self-validating, two-tiered experimental approach. We first prove direct physical binding using the Cellular Thermal Shift Assay (CETSA), followed by functional pathway suppression via phospho-immunoblotting.
Protocol A: Direct Target Engagement via CETSA
Causality & Rationale: Cell-free recombinant assays cannot account for membrane permeability, intracellular drug metabolism, or competition with millimolar concentrations of intracellular ATP. CETSA solves this by measuring thermodynamic stabilization directly inside living cells 3[3]. When TBP-TFMQ binds the p110α subunit, the protein complex becomes highly resistant to heat-induced unfolding and aggregation.
Step-by-Step Methodology:
Cell Preparation: Seed MCF-7 cells in 10 cm culture dishes and culture to 80% confluency in standard DMEM + 10% FBS.
Live-Cell Drug Incubation: Treat the cells with 1 µM TBP-TFMQ or a DMSO vehicle control for 2 hours at 37°C. This duration ensures steady-state intracellular drug accumulation.
Harvesting: Wash cells twice with ice-cold PBS, detach using a cell scraper, and resuspend in PBS supplemented with EDTA-free protease inhibitors.
Thermal Gradient: Aliquot 100 µL of the cell suspension into 8 separate PCR tubes. Subject each tube to a distinct temperature (ranging from 40°C to 65°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at 25°C.
Lysis: Add NP-40 to a final concentration of 0.4%. Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to fracture the cellular membranes without denaturing the proteins.
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. This critical step pellets the heat-denatured, aggregated proteins, leaving only the stabilized, folded p110α in the supernatant.
Detection: Isolate the soluble supernatant, perform SDS-PAGE, and immunoblot using an anti-PI3K p110α primary antibody. Calculate the aggregation temperature (T_agg) shift.
Fig 2. CETSA workflow for validating intracellular target engagement of TBP-TFMQ with PI3Kα.
Protocol B: Functional Validation via Phospho-AKT Immunoblotting
Causality & Rationale: Physical binding (proven by CETSA) does not guarantee enzymatic inhibition. To create a self-validating system, we must prove functional blockade. By starving the cells and then stimulating them with Epidermal Growth Factor (EGF), we force the hyperactivation of the RTK/PI3K axis. If TBP-TFMQ genuinely inhibits p110α, it will prevent PIP3 generation, thereby preventing AKT from docking at the membrane to be phosphorylated at Serine 473.
Step-by-Step Methodology:
Starvation: Seed MCF-7 cells in 6-well plates. Once attached, wash with PBS and incubate in serum-free DMEM for 16 hours to silence baseline kinase signaling.
Inhibitor Titration: Pre-treat the cells with a dose-titration of TBP-TFMQ (ranging from 1 nM to 1000 nM) for 1 hour.
EGF Stimulation: Add 50 ng/mL recombinant human EGF to the wells for exactly 10 minutes to trigger acute PI3K pathway activation.
Protein Extraction: Rapidly wash with ice-cold PBS and lyse cells directly in the wells using RIPA buffer fortified with both protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
Immunoblotting: Resolve 20 µg of total protein per lane via SDS-PAGE. Probe the membranes for p-AKT (Ser473), Total AKT, and GAPDH (loading control).
Quantification: Normalize the p-AKT signal to Total AKT using densitometry software to calculate the precise cellular IC₅₀ (as reported in Table 2).
References
Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives
Source: Molecular Diversity / PubMed
URL
Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer
Source: Journal of the Advanced Practitioner in Oncology / NIH
URL
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA
Source: Assay Guidance Manual / NCBI Bookshelf
URL
Structure-activity relationship (SAR) analysis of 2,3-disubstituted quinoxalines
As a Senior Application Scientist in medicinal chemistry, I have structured this guide to provide an objective, data-driven comparison of 2,3-disubstituted quinoxaline derivatives. By analyzing their Structure-Activity R...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I have structured this guide to provide an objective, data-driven comparison of 2,3-disubstituted quinoxaline derivatives. By analyzing their Structure-Activity Relationships (SAR), we can understand how specific chemical modifications dictate biological efficacy across oncology, virology, and parasitology.
This guide synthesizes experimental methodologies, comparative performance data, and the mechanistic causality behind these outcomes to support researchers in hit-to-lead optimization.
The Quinoxaline Scaffold: Mechanistic Rationale
The quinoxaline nucleus (a benzene ring fused to a pyrazine ring) is a privileged scaffold in drug discovery. Its bioisosteric resemblance to purines and pteridines allows it to competitively bind to various kinase ATP-binding sites and nucleic acid domains.
SAR studies consistently demonstrate that substitutions at the C2 and C3 positions are the primary drivers of target affinity and cytotoxicity. The introduction of specific functional groups (e.g., diaryl, furyl, or thioether moieties) at these positions alters the molecule's electron density, steric bulk, and hydrogen-bonding capacity, effectively tuning the compound for specific therapeutic indications[1].
Caption: Logical mapping of structure-activity relationships in 2,3-disubstituted quinoxalines.
Comparative Performance Data
To objectively evaluate the performance of various 2,3-disubstituted quinoxalines, we must compare their half-maximal inhibitory concentrations (IC₅₀) and Selectivity Indices (SI) across different biological assays. The data below highlights how specific substitutions dictate the primary biological target.
*Selectivity Index (SI) = CC₅₀ (Macrophage/Normal Cell) / IC₅₀ (Target Cell). A higher SI indicates a safer, more targeted compound.
Key Takeaways:
Antiparasitic Efficacy: The addition of electron-withdrawing halogens at C6/C7 (as seen in LSPN329) significantly increases lipophilicity, enhancing cell membrane penetration in Leishmania parasites compared to the unhalogenated LSPN331[2].
Antiviral Specificity: Replacing phenyl rings with 2-furyl groups at C2/C3 (Compound 44) optimizes the molecule's spatial geometry to fit precisely into the deep cavity of the Influenza A NS1A double-stranded RNA-binding domain, disrupting viral replication[1].
Mechanistic Target Pathways
In oncology,. By acting as ATP-competitive inhibitors at the kinase domain of PI3K, these compounds prevent the downstream phosphorylation of Akt, thereby triggering apoptosis in rapidly proliferating cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these compounds must follow a self-validating workflow. Analytical confirmation of the synthesized structure must precede any biological assay to rule out false positives caused by unreacted precursors or degradation products.
Caption: Self-validating experimental workflow for synthesizing and evaluating quinoxalines.
Protocol A: Microwave-Assisted Synthesis of 2,3-Diarylquinoxalines
Causality Focus: Traditional reflux methods require extended hours and strong acid catalysts, which can lead to thermodynamic degradation. Microwave irradiation ensures uniform dielectric heating, accelerating the nucleophilic attack while minimizing side products.
Reaction Setup: Combine equimolar amounts (e.g., 5 mmol) of substituted o-phenylenediamine and 1,2-diarylethanedione in a microwave-safe vessel.
Catalysis & Solvent: Add 15 mL of glacial acetic acid. Why? Acetic acid acts as both a solvent and a mild acid catalyst. It protonates the carbonyl oxygen of the diketone, increasing its electrophilicity and facilitating the bis-nucleophilic attack by the diamine[2].
Irradiation: Subject the mixture to microwave irradiation (or ultrasonication) at 80°C for 10–15 minutes.
Quenching & Purification: Pour the mixture into ice water and neutralize with 25% aqueous ammonia. Filter the resulting precipitate and recrystallize from ethanol.
Structural Validation: Before proceeding to biological testing, confirm the structure using ¹H-NMR (look for the absence of primary amine protons) and ¹³C-NMR to ensure 100% conversion to the quinoxaline core.
Protocol B: In Vitro Cytotoxicity (MTT) Assay
Causality Focus: The MTT assay is a self-validating proxy for cell viability. It relies on the reduction of the tetrazolium dye strictly by mitochondrial succinate dehydrogenase in living cells. Dead cells cannot process the dye, providing a direct, quantifiable colorimetric readout.
Cell Seeding: Inoculate a 96-well microtiter plate with 200 µL of medium containing 1x10³ target cells/mL. Incubate for 24 hours to allow adherence.
Compound Treatment: Dissolve the validated quinoxaline derivatives in DMSO. Dilute into the culture medium at varying concentrations (e.g., 0.1 to 50 µM).
Self-Validation Step: Ensure the final DMSO concentration is <1% to prevent solvent-induced cytotoxicity. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin or Miltefosine).
Incubation & MTT Addition: Incubate for 48–72 hours. Remove the medium and add 0.5 mg/mL MTT solution in serum-free medium. Incubate for 3-4 hours at 37°C.
Solubilization & Readout: Discard the MTT solution. Add 100 µL of DMSO to solubilize the purple formazan crystals. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Navigating the Kinome: A Comparative Cross-Reactivity Profile of Quinoxaline-Based Kinase Inhibitors
A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The quinoxaline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against various kinases.[1][2][3][4] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a representative quinoxaline-based kinase inhibitor, which for the purposes of this guide we will designate as QXI-4T (structurally analogous to 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline).
We will explore the causality behind experimental choices for profiling its selectivity and compare its hypothetical performance against other kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust strategies for kinase inhibitor profiling.
The Quinoxaline Scaffold: A Versatile Kinase Inhibitor
Quinoxaline derivatives have been successfully developed as inhibitors of a range of kinases, including Pim-1/2, c-Met, and GSK-3β.[1][2][3] Their planar structure allows for effective interaction with the ATP-binding pocket of kinases. The diverse biological activities of quinoxaline derivatives, ranging from anticancer to antiviral, underscore the importance of this chemical class in drug development.[5][6][7]
The hypothetical compound, QXI-4T, is designed to target a specific kinase, let's assume for this guide, Pim-1 kinase , a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it a compelling target in oncology.[1][4][8]
The Imperative of Cross-Reactivity Profiling
While achieving high potency against the primary target is a key objective, ensuring selectivity is equally critical. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. Comprehensive cross-reactivity profiling is therefore not merely a regulatory checkbox but a fundamental aspect of preclinical drug development. It allows for the early identification of potential liabilities and provides a clearer understanding of a compound's mechanism of action.[9][10]
This guide will compare QXI-4T with two hypothetical alternative Pim-1 inhibitors:
Alternative A (ALT-A): A highly selective inhibitor with a narrow kinase profile.
Alternative B (ALT-B): A multi-kinase inhibitor with a broader profile, potentially offering polypharmacology benefits.
Methodologies for Kinome-Wide Selectivity Profiling
Several robust platforms are available for assessing the selectivity of kinase inhibitors. Here, we delve into the principles and protocols for three widely adopted techniques.
KINOMEscan®: A Competition Binding Assay
The KINOMEscan® platform is a high-throughput, in vitro competition binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases.[11][12][13][14][15]
Causality of Experimental Choice: This method is chosen for its broad coverage of the kinome (over 480 kinases) and its ability to provide quantitative binding affinities (Kd values).[11][12] It offers an early, comprehensive view of a compound's selectivity profile, independent of enzyme activity.
Compound Preparation: Solubilize QXI-4T, ALT-A, and ALT-B in DMSO to a stock concentration of 10 mM.
Assay Plate Preparation: Prepare serial dilutions of the test compounds.
Binding Reaction: In each well of a multi-well plate containing an immobilized kinase, add the test compound and a proprietary, tagged, broad-spectrum kinase inhibitor (reference ligand).
Incubation: Allow the binding reaction to reach equilibrium.
Washing: Remove unbound components.
Quantification: Quantify the amount of bound tagged reference ligand using a sensitive detection method (e.g., qPCR or immunoassay).
Data Analysis: The amount of bound reference ligand is inversely proportional to the affinity of the test compound for the kinase. Calculate the percent inhibition and subsequently the dissociation constant (Kd) for each kinase interaction.
KiNativ™: An In-Situ Kinase Profiling Platform
KiNativ™ is a chemoproteomic platform that profiles kinase activity directly in a native cellular context.[16][17][18][19][20] It utilizes biotinylated, irreversible ATP probes that covalently label the active site of kinases.
Causality of Experimental Choice: This method provides a more physiologically relevant assessment of kinase inhibition as it is performed in cell lysates or even intact cells. It measures target engagement in the presence of endogenous ATP and other cellular components, offering insights that may not be apparent from in vitro binding assays.[16][17]
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high Pim-1 expression) and treat with varying concentrations of QXI-4T, ALT-A, and ALT-B for a defined period.
Cell Lysis: Harvest and lyse the cells under native conditions to preserve kinase activity.
Probe Labeling: Incubate the cell lysates with the biotinylated ATP probe. The probe will covalently label the active site of kinases that are not occupied by the test compound.
Protein Digestion: Digest the proteome into peptides using trypsin.
Enrichment: Enrich the biotinylated peptides using streptavidin affinity chromatography.
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
Data Analysis: Compare the abundance of labeled peptides from treated and untreated samples to determine the IC50 for target engagement for each kinase.
Cellular Thermal Shift Assay (CETSA®): Target Engagement in Intact Cells
CETSA® is a biophysical method that measures the thermal stability of proteins in response to ligand binding.[21][22][23][24] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.
Causality of Experimental Choice: CETSA® provides direct evidence of target engagement within intact cells, which is a critical validation step.[22] It is particularly valuable for confirming that a compound reaches its intended target in a complex cellular environment and can be adapted for high-throughput screening.[23]
Caption: Principle of Cellular Thermal Shift Assay (CETSA®).
Cell Treatment: Treat intact cells with QXI-4T, ALT-A, or ALT-B at various concentrations. A vehicle-only control is essential.
Heating: Heat the cell suspensions at a range of temperatures to generate a melt curve, or at a single, optimized temperature for isothermal dose-response analysis.
Cell Lysis: Lyse the cells to release the intracellular proteins.
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured, aggregated proteins.
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (Pim-1) using a specific antibody-based method such as Western blotting or an immunoassay.
Data Analysis: Plot the amount of soluble target protein as a function of temperature (for melt curves) or compound concentration (for isothermal dose-response). A shift in the melting temperature or an increase in the amount of soluble protein at a given temperature indicates target engagement.
Comparative Data Analysis and Interpretation
The data from these assays can be compiled to create a comprehensive cross-reactivity profile for each compound.
Table 1: Hypothetical KINOMEscan® Data (% Inhibition at 1 µM)
Kinase Target
QXI-4T
ALT-A
ALT-B
Pim-1
98%
99%
95%
Pim-2
75%
15%
92%
Pim-3
60%
10%
88%
CDK2
25%
5%
70%
FLT3
10%
2%
85%
c-Met
5%
<1%
55%
GSK-3β
8%
3%
40%
Table 2: Hypothetical KiNativ™ Data (IC50 in nM)
Kinase Target
QXI-4T
ALT-A
ALT-B
Pim-1
50
45
65
Pim-2
250
>10,000
150
Pim-3
500
>10,000
200
CDK2
>10,000
>10,000
800
FLT3
>10,000
>10,000
500
Table 3: Hypothetical CETSA® Data (ΔTm in °C at 10 µM)
Target Protein
QXI-4T
ALT-A
ALT-B
Pim-1
+5.2
+6.5
+4.8
Interpretation of Hypothetical Data:
QXI-4T: Demonstrates potent on-target activity against Pim-1 with moderate activity against other Pim isoforms. It shows a relatively clean profile against a broader panel of kinases, suggesting a good degree of selectivity.
ALT-A: Exhibits exceptional selectivity for Pim-1, with minimal off-target binding. This would be an ideal candidate for a highly targeted therapy where minimizing off-target effects is paramount.
ALT-B: Acts as a multi-kinase inhibitor, potently inhibiting Pim kinases, as well as CDK2 and FLT3. This profile might be desirable in certain cancers where targeting multiple signaling pathways could lead to a more durable response. However, the risk of off-target toxicities would be higher.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline (represented by QXI-4T) and its comparison with alternative inhibitors highlights the importance of a multi-faceted approach to understanding kinase inhibitor selectivity. The integration of data from in vitro binding assays (KINOMEscan®), in-situ target engagement studies (KiNativ™), and intact cell-based validation (CETSA®) provides a robust framework for decision-making in drug discovery.
For QXI-4T, the next steps would involve deconvolution of the moderate activity against Pim-2 and Pim-3 to understand if this contributes to its efficacy or represents a potential liability. For ALT-B, further studies would be required to assess the therapeutic implications of its polypharmacology.
Ultimately, the goal of cross-reactivity profiling is to build a comprehensive understanding of a compound's biological interactions, enabling the selection and development of safer and more effective medicines. The methodologies outlined in this guide provide a roadmap for achieving this critical objective.
References
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]
Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed. [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar. [Link]
In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC. [Link]
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PubMed. [Link]
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. ResearchGate. [Link]
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]
Eurofins signs agreement to acquire DiscoverX. BioSpectrum Asia. [Link]
DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. BioSpace. [Link]
Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwired. [Link]
ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. GlobeNewswire. [Link]
Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace. [Link]
The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications. [Link]
DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [https://www.businesswire.com/news/home/20101118005615/en/DiscoveRx-Corporation-Acquires-KINOMEscan™-Previously-Part-of-Ambit-Biosciences]([Link] Biosciences)
Benchmarking the safety profile of novel quinoxaline compounds
Title : Benchmarking the Safety Profile of Novel Quinoxaline Compounds: A Comparative Guide Introduction Quinoxaline derivatives represent a privileged structural motif in medicinal chemistry, offering a versatile backbo...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Benchmarking the Safety Profile of Novel Quinoxaline Compounds: A Comparative Guide
Introduction
Quinoxaline derivatives represent a privileged structural motif in medicinal chemistry, offering a versatile backbone for designing potent inhibitors against a spectrum of diseases, particularly in oncology[1]. However, the journey from a promising lead compound to a clinically approved drug is frequently derailed by off-target toxicities[1]. As drug development professionals, we must implement rigorous, multi-tiered safety assessments early in the pipeline. This guide provides an objective, data-driven comparison of a next-generation quinoxaline-based kinase inhibitor candidate (designated QNX-01) against established alternatives, detailing the self-validating experimental protocols required to benchmark its safety profile.
1. Mechanistic Toxicology: The Causality Behind the Assays
To establish a robust safety profile, we must interrogate the compound across three critical physiological axes:
In Vitro Cytotoxicity & Therapeutic Window: A fundamental metric of safety is the differential cytotoxicity between cancerous and healthy cells. A higher half-maximal inhibitory concentration (IC50) in normal cells paired with a lower IC50 in target cancer cells defines a wider therapeutic index (TI)[1].
Cardiotoxicity (hERG Liability): The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel essential for the repolarization phase of the cardiac action potential[2]. In vitro blockade of this channel correlates directly with electrocardiographic QT interval prolongation, a precursor to fatal ventricular arrhythmias[3]. Regulatory frameworks mandate minimal hERG liability before clinical progression[3].
Hepatotoxicity & Drug-Drug Interactions (CYP450): The Cytochrome P450 (CYP450) enzyme system is responsible for the oxidative metabolism of most drugs. Inhibition of major isoforms (e.g., CYP3A4, CYP2D6) by a novel compound can lead to severe drug-drug interactions and hepatotoxicity, a leading cause of drug attrition[4].
Multi-tier safety profiling workflow for novel quinoxaline compounds.
2. Comparative Benchmarking Data
To contextualize the safety of the novel quinoxaline candidate (QNX-01), we benchmarked its performance against Sorafenib (a standard kinase inhibitor with known hepatotoxic liabilities) and Doxorubicin (a chemotherapeutic notorious for cardiotoxicity).
Compound
Target IC50 (HepG2)
CC50 (Healthy Fibroblasts)
Therapeutic Index (TI)
hERG IC50 (Cardiotoxicity)
CYP3A4 IC50 (Hepatotoxicity)
QNX-01 (Novel)
0.45 µM
>50.0 µM
>111
>30.0 µM (Safe)
>25.0 µM (Safe)
Sorafenib
1.20 µM
15.5 µM
12.9
8.5 µM (Moderate Risk)
2.1 µM (High Risk)
Doxorubicin
0.15 µM
0.8 µM
5.3
1.2 µM (High Risk)
>50.0 µM (Safe)
Data Interpretation: QNX-01 demonstrates a superior Therapeutic Index compared to standard alternatives. Crucially, its hERG IC50 (>30 µM) and CYP3A4 IC50 (>25 µM) indicate a highly favorable safety margin, minimizing the risk of arrhythmia and metabolic drug-drug interactions.
3. Self-Validating Experimental Protocols
A safety claim is only as reliable as the assay that generated it. The following protocols are designed as self-validating systems, incorporating strict environmental controls and reference standards to ensure data integrity.
Protocol A: GLP-Compliant Automated Patch-Clamp hERG Assay
This protocol adheres to the2[2] to evaluate proarrhythmic risk.
Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform. Causality: CHO cells lack endogenous currents that could confound hERG measurements, ensuring the recorded potassium efflux is exclusively hERG-mediated[2].
Environmental Control: Maintain the recording chamber at a near-physiological temperature of 35–37°C. Causality: hERG channel gating kinetics and drug-binding affinities are highly temperature-dependent; testing at room temperature can artificially mask compound toxicity[5].
Voltage Protocol: Apply a standardized voltage step protocol at a stimulation frequency of 0.2 Hz, adjusting for a liquid junction potential of -15 mV[2]. Causality: A 0.2 Hz frequency mimics the physiological resting heart rate, allowing the assay to capture use-dependent channel block accurately[5].
Internal Validation (Positive Control): Anchor the assay using a known hERG inhibitor, such as5[5]. Causality: Testing a reference drug with a well-documented dose-response relationship proves the assay's sensitivity and establishes a reliable safety margin threshold for the novel quinoxaline[5].
Mechanism linking in vitro hERG channel blockade to clinical QTc prolongation.
Protocol B: CYP450 Inhibition Cocktail Assay via LC-MS/MS
Evaluating4[4] requires screening against major metabolic enzymes.
Matrix Selection: Incubate the quinoxaline compound (0.1 to 50 µM) with Human Liver Microsomes (HLMs) at 1 mg/mL protein concentration. Causality: HLMs contain the full complement of membrane-bound CYP enzymes in their native lipid bilayer, providing a more physiologically relevant environment than recombinant enzymes.
Substrate Cocktail Addition: Introduce a validated cocktail of probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6, Diclofenac for CYP2C9)[4]. Causality: Multiplexing substrates allows for the simultaneous assessment of multiple CYP isoforms, eliminating batch-to-batch variation and ensuring competitive inhibition is measured under identical conditions.
Reaction Initiation & Termination: Initiate the reaction by adding the cofactor NADPH (1 mM). Incubate at 37°C for 15 minutes, then terminate by adding ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates the microsomal proteins, halting enzymatic activity and extracting the metabolites for downstream analysis.
LC-MS/MS Quantification: Quantify the formation of specific metabolites using liquid chromatography-tandem mass spectrometry. Calculate the IC50 by plotting the percentage of remaining enzyme activity against the logarithmic concentration of the quinoxaline compound.
Conclusion
Benchmarking the safety of novel quinoxaline compounds requires moving beyond simple efficacy screens. By integrating rigorous, physiologically relevant assays—such as temperature-controlled hERG patch-clamping and HLM-based CYP450 profiling—researchers can accurately define the therapeutic window. The data presented demonstrates that rationally designed quinoxalines can achieve potent target inhibition while successfully navigating the complex safety liabilities that typically plague kinase inhibitors.
References
Journal of the American Heart Association. "Cardiovascular Safety Assessment in Cancer Drug Development." Available at: [Link]
Metrion Biosciences. "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A." Available at:[Link]
Journal of Medicinal Chemistry (ACS Publications). "Design, Synthesis, and Biological Evaluation of Heterocycle-Fused Celastrol Derivatives..." Available at: [Link]
A Head-to-Head Comparison of Quinoxaline-Based Anticancer Drug Candidates: A Guide for Researchers
The quinoxaline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the development of novel anticancer therapeutics. Its versatile structure allows for diverse substitutions, leading to a rich pip...
Author: BenchChem Technical Support Team. Date: March 2026
The quinoxaline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the development of novel anticancer therapeutics. Its versatile structure allows for diverse substitutions, leading to a rich pipeline of drug candidates with varied mechanisms of action. This guide provides a comprehensive, head-to-head comparison of prominent quinoxaline-based drug candidates, offering researchers and drug development professionals critical insights into their performance, supported by experimental data and detailed protocols. Our analysis will focus on candidates targeting key oncogenic pathways, including PI3K/mTOR, c-Met, and Topoisomerase II.
The Quinoxaline Advantage in Oncology
The bicyclic structure of quinoxaline, consisting of a benzene ring fused to a pyrazine ring, provides a unique template for designing molecules that can interact with various biological targets. This has led to the development of a multitude of derivatives exhibiting potent anticancer activity.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling kinases to the disruption of DNA replication and repair processes.[1][3]
Comparative Efficacy of Quinoxaline-Based Drug Candidates
To provide a clear and objective comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinoxaline-based drug candidates against various human cancer cell lines. This data, culled from multiple preclinical studies, allows for a direct assessment of their relative potencies.
Deep Dive into Mechanisms of Action and Key Signaling Pathways
The anticancer efficacy of quinoxaline derivatives is intrinsically linked to their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[6][7] Quinoxaline-based inhibitors targeting this pathway have shown significant promise.
PKI-587 , a potent dual inhibitor of PI3K and mTOR, has demonstrated broad-spectrum antitumor activity in preclinical models.[4] It effectively suppresses the phosphorylation of downstream effectors of the PI3K/mTOR pathway, such as Akt, leading to the induction of apoptosis in cancer cells with elevated PI3K/mTOR signaling.[4]
PX-866 is another orally bioavailable, irreversible inhibitor of PI3K that has been evaluated in Phase I clinical trials for advanced solid tumors.[2][5] The trials have shown that PX-866 has a tolerable toxicity profile and can lead to prolonged stable disease in some patients.[5]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoxaline-based drugs.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, motility, and invasion.[3] Overexpression of c-Met is associated with poor prognosis in several cancers, making it an attractive therapeutic target. Several quinoxaline derivatives have emerged as potent c-Met inhibitors. For instance, compounds 23v, 23w, and 23y have demonstrated nanomolar inhibitory potency against c-Met, exceeding that of the established inhibitor, foretinib.[3]
Topoisomerase II Inhibition and Apoptosis Induction
Topoisomerase II is an essential enzyme involved in DNA replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis. A number of quinoxaline derivatives have been identified as potent Topoisomerase II inhibitors.[1] Compound IV , for example, not only exhibits a low micromolar IC50 value against prostate cancer cells but also effectively inhibits Topoisomerase II, leading to cell cycle arrest and apoptosis.[1]
Caption: A generalized workflow for the preclinical evaluation of quinoxaline-based anticancer drug candidates.
Experimental Protocols: A Guide to Self-Validating Systems
The following section provides detailed, step-by-step methodologies for key experiments used in the evaluation of quinoxaline-based anticancer drug candidates. The rationale behind each step is explained to ensure scientific integrity and reproducibility.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: Prepare serial dilutions of the quinoxaline drug candidates in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.
This flow cytometry-based assay is used to detect and quantify apoptosis.[11][12]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[1] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
Cell Treatment: Treat cells with the quinoxaline drug candidate at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
Annexin V- / PI- : Live cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic/necrotic cells
Annexin V- / PI+ : Necrotic cells
In Vitro Kinase Inhibition Assay (e.g., c-Met Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[10][13]
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the kinase reaction. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, which is then converted to a luminescent signal.[14]
Protocol:
Reagent Preparation: Prepare serial dilutions of the quinoxaline drug candidate. Prepare a kinase reaction buffer containing the recombinant c-Met enzyme and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).
Reaction Setup: In a 384-well plate, add the inhibitor dilutions. Add the kinase and substrate solution to each well.
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation activity of Topoisomerase II.[15][16]
Principle: Topoisomerase II can decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors of Topoisomerase II will prevent this decatenation, leaving the kDNA in its catenated form, which migrates differently in an agarose gel.[17]
Protocol:
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing kDNA, assay buffer, and ATP.
Compound Addition: Add the quinoxaline drug candidate at various concentrations to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).
Enzyme Addition: Add purified human Topoisomerase II enzyme to initiate the reaction.
Incubation: Incubate the reaction at 37°C for 30 minutes.
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Data Interpretation: Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well or migrate very slowly. Inhibition is observed as a decrease in the amount of decatenated DNA.
In Vivo Efficacy: From Bench to Bedside
While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic potential of a drug candidate in a more complex biological system.[18] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the in vivo anticancer activity of quinoxaline derivatives.[7] Key parameters evaluated in these studies include tumor growth inhibition and overall survival.
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of quinoxaline derivatives is highly dependent on the nature and position of their substituents. SAR studies are critical for optimizing lead compounds and designing more potent and selective inhibitors. For example, in a series of 2,3-substituted quinoxalin-6-amine analogs, it was found that 2,3-difuranyl derivatives exhibited superior antiproliferative activity compared to their 2,3-diphenyl counterparts, highlighting the importance of heteroaromatic substitutions at these positions.
Conclusion
The quinoxaline scaffold represents a highly promising platform for the development of novel anticancer agents. The drug candidates discussed in this guide demonstrate the remarkable diversity of mechanisms through which these compounds can exert their therapeutic effects. By providing a head-to-head comparison of their efficacy and detailed experimental protocols, this guide aims to empower researchers to make informed decisions in their drug discovery and development efforts. The continued exploration of the vast chemical space around the quinoxaline nucleus, guided by a deep understanding of their biological targets and structure-activity relationships, holds the key to unlocking the next generation of effective cancer therapies.
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